N-Butyl propiolate
Description
N-Butyl propiolate (C₇H₁₀O₂) is an alkyne-containing ester derived from propiolic acid and n-butanol. Its structure features a terminal triple bond (C≡C), which imparts unique reactivity compared to saturated or conjugated esters. This compound is hypothesized to exhibit high reactivity in polymerization or cycloaddition reactions due to the electron-deficient triple bond, making it a candidate for specialty chemical synthesis.
Properties
CAS No. |
31952-24-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
butyl prop-2-ynoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h2H,3,5-6H2,1H3 |
InChI Key |
MVRXKXMBNDEGTE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C#C |
Canonical SMILES |
CCCCOC(=O)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar n-Butyl Esters
The following analysis compares N-butyl propiolate with four structurally related n-butyl esters: n-butyl acetate , n-butyl acrylate , n-butyl methacrylate , and n-butyl formate . Key differences in physical properties, toxicity, and applications are highlighted using evidence from the literature.
Table 1: Physical and Chemical Properties of Selected n-Butyl Esters
Reactivity and Stability
- N-Butyl Acetate : Exhibits low reactivity due to its saturated ester structure, making it stable as a solvent in paints and coatings .
- N-Butyl Acrylate : The conjugated double bond enables participation in radical polymerization, forming polyacrylates with flexibility and adhesion properties .
- N-Butyl Methacrylate : The methyl group adjacent to the double bond enhances steric hindrance, slowing polymerization rates compared to acrylates .
- N-Butyl Formate : Combustion studies reveal γ-hydrogen abstraction as a rate-limiting step, with reaction rates influenced by transition-state entropy .
- This compound: The triple bond likely facilitates cycloaddition reactions (e.g., Huisgen reaction) or serves as a dienophile in Diels-Alder chemistry. Its reactivity may necessitate stabilization inhibitors during storage.
Structural Analogs in Pharmacology
These compounds exhibit stimulant effects but differ in regulatory status (e.g., N-butyl pentylone is unscheduled in the U.S. despite structural similarity to Schedule I substances like pentylone) . This underscores the impact of minor structural changes on chemical behavior and legal classification—a principle applicable to ester comparisons.
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